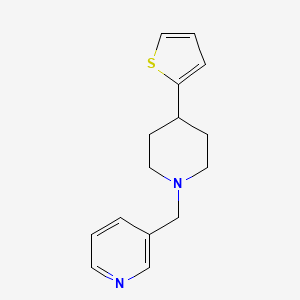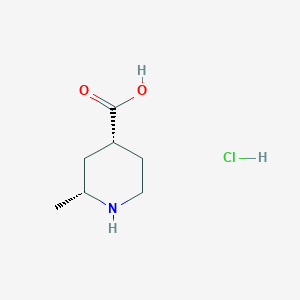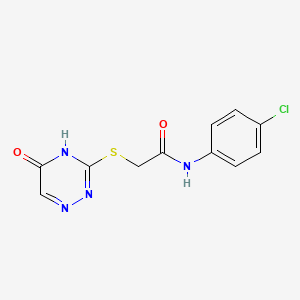
N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, commonly known as COTI-2, is a small molecule with potential anticancer properties. It has been studied extensively in recent years for its ability to inhibit tumor growth and induce cancer cell death.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
Cholinesterase Inhibition and Molecular Docking Studies : Research has shown that derivatives of 1,2,4-triazole, which include compounds structurally related to N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, exhibit moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings are significant for understanding the therapeutic potentials of these compounds in neurodegenerative diseases where cholinesterase inhibitors are of interest (Riaz et al., 2020).
Antimicrobial and Antitumor Activities
Antibacterial Agents : A study on 4-oxo-thiazolidines and 2-oxo-azetidines, chemically related to the queried compound, revealed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This research highlights the potential of such compounds in developing new antibacterial drugs (Desai et al., 2008).
Anticancer Potential : Research into novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, related to the compound , demonstrated significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. These findings suggest the relevance of exploring such compounds for cancer therapy (Berest et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-1-3-8(4-2-7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCFOVHWWTFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2895693.png)
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/no-structure.png)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2895696.png)
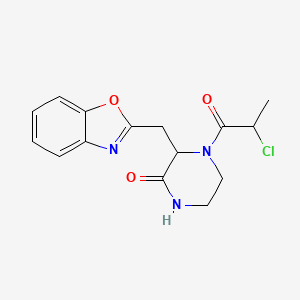
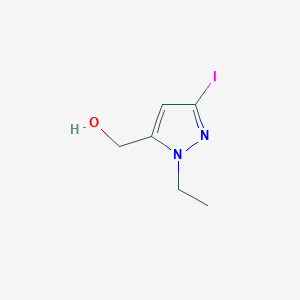
![1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2895702.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)
![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)
![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)
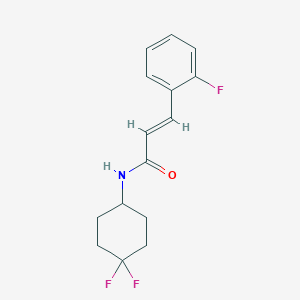
![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2895709.png)
